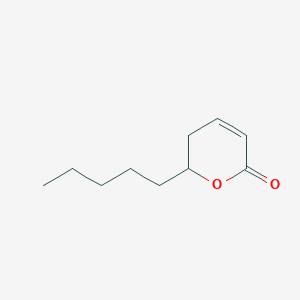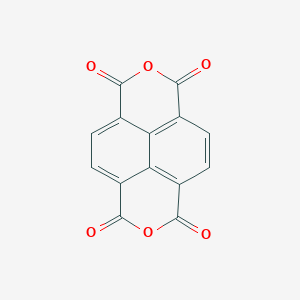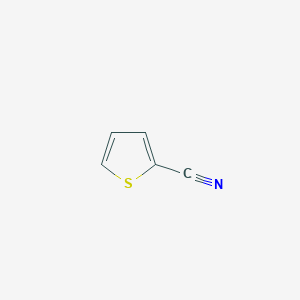
Dimethyl citraconate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of dimethyl citraconate involves several chemical reactions, one of which is the Michael addition of nitroalkanes to dimethyl citraconate, with DBU as a base. This process allows the one-pot formation of keto diesters, proceeding through an equilibrium form of the acceptor, followed by Michael addition of the nitroalkane and then in situ Nef conversion (Ballini et al., 2002).
Molecular Structure Analysis
The molecular structure of dimethyl citraconate is characterized by its carbon backbone and the ester functional groups. Studies on related citrate-based compounds have focused on the structural properties, such as in the case of a complex of uranyl citraconate with dimethylacetamide, which was synthesized and studied by single crystal X-ray diffraction analysis. This research provides insights into the layered structure and crystal-chemical groups of uranyl complexes with citraconate anions (Serezhkina et al., 2017).
Chemical Reactions and Properties
Dimethyl citraconate participates in various chemical reactions, including Michael addition, as previously mentioned. Its reactivity and chemical properties make it a valuable compound in organic synthesis. For instance, the chemo-enzymatic synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol, important contributors to atmospheric aerosols, involved stereospecific osmium catalyzed oxidation of dimethyl citraconate (Moen et al., 2007).
Physical Properties Analysis
The physical properties of dimethyl citraconate, such as boiling point, melting point, and solubility, are important for its handling and application in various chemical processes. While specific studies on the physical properties of dimethyl citraconate were not identified in the current search, related research on citrate synthases and their stability across different temperatures provides a contextual understanding of the stability and behavior of citrate-related compounds under various conditions.
Chemical Properties Analysis
The chemical properties of dimethyl citraconate, including its reactivity with different chemical groups and its role in synthesis reactions, have been explored in various studies. For instance, the synthesis and structural analysis of complexes involving citraconate ions offer insights into the compound's chemical behavior and its interaction with other molecules (Serezhkina et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis of Polycyclic Compounds : Divinyl-based compounds like Dimethyl citraconate can be synthesized to produce polycyclic compounds related to steroids (Nazarov & Kucherov, 1952).
Transdermal Drug Delivery : Dimethyl fumarate (DMF) shows potential for transdermal delivery in Alzheimer's disease treatment, with certain compounds enhancing its penetration through the skin (Ameen & Michniak-Kohn, 2017).
Research Trends : A bibliometric evaluation of articles on dimethyl fumarate reveals a shift in research focus from chemistry to neurosciences/neurology, with significant contributions from the USA (García-Fernández et al., 2021).
Pharmaceutical and Fine Chemical Applications : High-performance ene-reductases have been used for the efficient production of optically pure Dimethyl 2-methylsuccinate, a compound with significant potential in pharmaceutical and fine chemical industries (Li et al., 2022).
Neurodegenerative Disease Treatment : Dimethyl Sulfoxide (DMSO) has shown promise in protecting against excitotoxic death in hippocampal neurons, suggesting potential applications in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Musculoskeletal Disorders : DMSO has been identified as a safe and effective treatment for various musculoskeletal disorders, highlighting potential for future clinical investigations (Demos et al., 1967).
Cancer Research : Citral, a component of lemongrass, lemon grass, and melissa, which contains similar structural elements to Dimethyl citraconate, induces apoptosis in hematopoietic cancer cell lines, revealing its anti-cancer potential (Dudai et al., 2005).
Impact on Cellular Processes : Low concentrations of DMSO induce significant changes in macromolecules, potentially impacting experimental outcomes in medical applications and scientific research (Tunçer et al., 2018).
Atmospheric Aerosol Research : The synthesis of all isomers of 2-methylbutane-1,2,3,4-tetraol, a key contributor to atmospheric aerosols, has been achieved using chemo-enzymatic methods, demonstrating the compound's relevance in environmental science (Moen et al., 2007).
Cell Membrane Chemistry : DMSO alters cell membrane chemistry, affecting neurotransmitter release and exocytosis, providing insights into cellular processes in neuroscience (Majdi et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl (E)-2-methylbut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h4H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXBUQDXKPVHR-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031523 | |
| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl citraconate | |
CAS RN |
617-53-8, 617-54-9 | |
| Record name | Dimethyl mesaconate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid, 2-methyl-, 1,4-dimethyl ester, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl (2E)-2-methyl-2-butenedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



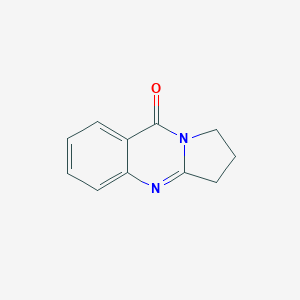
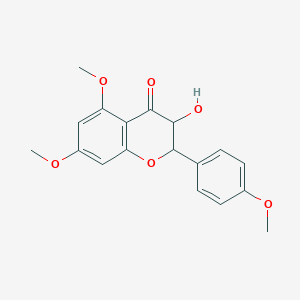
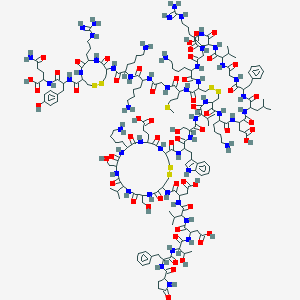
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)
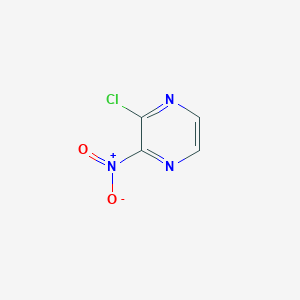

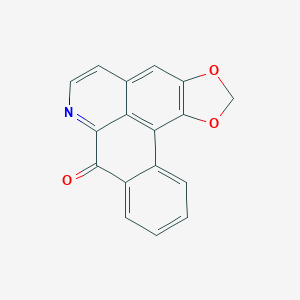
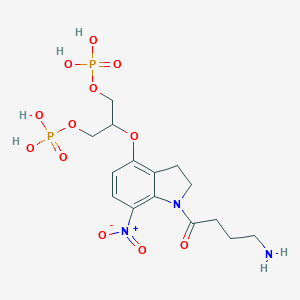
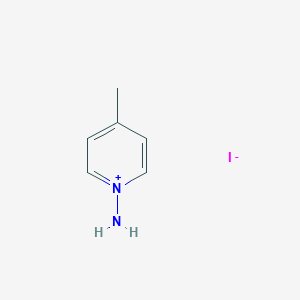
![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)
